molecular formula C15H18N2O B12925448 5-(Butan-2-yl)-6-methyl-2-phenylpyrimidin-4(1H)-one CAS No. 61454-68-0

5-(Butan-2-yl)-6-methyl-2-phenylpyrimidin-4(1H)-one

Katalognummer: B12925448
CAS-Nummer: 61454-68-0
Molekulargewicht: 242.32 g/mol
InChI-Schlüssel: WFFSYVHXSDAUJK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(sec-Butyl)-6-methyl-2-phenylpyrimidin-4(1H)-one is a heterocyclic compound that belongs to the pyrimidine family This compound is characterized by a pyrimidine ring substituted with a sec-butyl group at the 5-position, a methyl group at the 6-position, and a phenyl group at the 2-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-(sec-Butyl)-6-methyl-2-phenylpyrimidin-4(1H)-one typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2-phenyl-4,6-dichloropyrimidine with sec-butylamine and methylamine in the presence of a base such as sodium hydride. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions: 5-(sec-Butyl)-6-methyl-2-phenylpyrimidin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to modify the pyrimidine ring.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the substituents on the pyrimidine ring can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: Formation of hydroxylated or carboxylated derivatives.

    Reduction: Formation of reduced pyrimidine derivatives.

    Substitution: Formation of substituted pyrimidine derivatives with new functional groups.

Wissenschaftliche Forschungsanwendungen

5-(sec-Butyl)-6-methyl-2-phenylpyrimidin-4(1H)-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of novel materials and chemical processes.

Wirkmechanismus

The mechanism of action of 5-(sec-Butyl)-6-methyl-2-phenylpyrimidin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

    2-Phenylpyrimidin-4(1H)-one: Lacks the sec-butyl and methyl substituents.

    5-Butyl-6-methyl-2-phenylpyrimidin-4(1H)-one: Has a butyl group instead of a sec-butyl group.

    6-Methyl-2-phenylpyrimidin-4(1H)-one: Lacks the sec-butyl substituent.

Uniqueness: 5-(sec-Butyl)-6-methyl-2-phenylpyrimidin-4(1H)-one is unique due to the presence of the sec-butyl group at the 5-position, which can influence its chemical reactivity and biological activity. The combination of substituents on the pyrimidine ring provides distinct properties that differentiate it from other similar compounds.

Eigenschaften

CAS-Nummer

61454-68-0

Molekularformel

C15H18N2O

Molekulargewicht

242.32 g/mol

IUPAC-Name

5-butan-2-yl-4-methyl-2-phenyl-1H-pyrimidin-6-one

InChI

InChI=1S/C15H18N2O/c1-4-10(2)13-11(3)16-14(17-15(13)18)12-8-6-5-7-9-12/h5-10H,4H2,1-3H3,(H,16,17,18)

InChI-Schlüssel

WFFSYVHXSDAUJK-UHFFFAOYSA-N

Kanonische SMILES

CCC(C)C1=C(N=C(NC1=O)C2=CC=CC=C2)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.